molecular formula C9H15NO2 B2471265 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one CAS No. 1782480-53-8

7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one

Cat. No.: B2471265
CAS No.: 1782480-53-8
M. Wt: 169.224
InChI Key: VJTBAEOAOGMCAJ-UHFFFAOYSA-N
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Description

Structural Characterization of 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one

Molecular Architecture and Stereochemical Features

This compound is a bicyclic compound characterized by a spirocyclic framework involving a nitrogen atom. The core structure consists of two fused cyclohexane-like rings sharing a single nitrogen atom at the spiro junction. The substituents include a hydroxymethyl group (-CH2OH) at position 7 and a ketone group (C=O) at position 3. The molecular formula is C9H15NO2 , with a molecular weight of 169.22 g/mol .

The spiro[4.4] designation indicates that each ring contains four carbons, excluding the shared nitrogen atom. The nitrogen is positioned at the spiro junction, forming part of a six-membered ring (position 2), while the ketone resides on the adjacent carbon (position 3). The hydroxymethyl group occupies position 7 of the second ring, introducing a potential site for hydrogen bonding.

Stereochemical analysis reveals no inherent chirality in the molecule, as the substituents do not create distinct stereocenters. The symmetry of the spiro system and the absence of asymmetric centers result in an achiral structure.

Table 1: Molecular Properties of this compound

Property Value/Description Source
CAS Number 1782480-53-8
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
SMILES O=C1CC2(CCC(CO)C2)CN1

Spectroscopic Identification Techniques

The compound is primarily characterized through nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy , which provide critical insights into its structural features.

NMR Spectroscopy
  • 1H NMR :

    • Hydroxymethyl group (-CH2OH) : Protons on the CH2 group resonate at δ 3.5–4.0 ppm , with splitting patterns influenced by adjacent protons.
    • Ketone-adjacent protons : Protons near the carbonyl group (C=O) appear upfield due to deshielding effects, typically between δ 2.0–2.5 ppm .
    • Spiro system protons : Protons in the bicyclic structure exhibit complex splitting patterns, with signals in the range δ 1.5–2.0 ppm .
  • 13C NMR :

    • Carbonyl carbon (C=O) : A sharp signal at δ 200–220 ppm confirms the ketone group.
    • Hydroxymethyl carbon (CH2OH) : The carbon bearing the hydroxyl group resonates at δ 60–65 ppm .
IR Spectroscopy
  • Ketone stretching (C=O) : A strong absorption band at ≈1700 cm⁻¹ validates the presence of the carbonyl group.
  • Hydroxyl group (-OH) : A broad peak between 3200–3600 cm⁻¹ indicates hydrogen bonding in the hydroxymethyl group.

Table 2: Spectroscopic Data Summary

Technique Key Observations Source
1H NMR δ 3.5–4.0 (CH2OH), δ 2.0–2.5 (adjacent to C=O)
13C NMR δ 200–220 (C=O), δ 60–65 (CH2OH)
IR 1700 cm⁻¹ (C=O), 3200–3600 cm⁻¹ (-OH)

X-ray Crystallographic Analysis

X-ray crystallography provides precise spatial and conformational data but is not explicitly reported for this compound in the provided sources. However, structural analogs like 2-azaspiro[4.4]nonan-3-one derivatives reveal key insights:

  • Spiro junction geometry : The nitrogen atom adopts a tetrahedral configuration, stabilizing the bicyclic system.
  • Ketone orientation : The carbonyl group is typically planar and orthogonal to the spiro system to minimize steric strain.
  • Hydroxymethyl positioning : The -CH2OH group often adopts an equatorial position to optimize hydrogen bonding with adjacent atoms.

While no X-ray data for this compound is available, computational modeling or analysis of related compounds suggests a rigid bicyclic framework with defined substituent orientations.

Properties

IUPAC Name

8-(hydroxymethyl)-2-azaspiro[4.4]nonan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c11-5-7-1-2-9(3-7)4-8(12)10-6-9/h7,11H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTBAEOAOGMCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CO)CC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one typically involves the reaction of 5,5-dialkyl-1-pyrroline N-oxides with a pent-4-enyl group, followed by intramolecular 1,3-dipolar cycloaddition and isoxazolidine ring opening . The reaction conditions often include the use of reagents such as pent-4-enylmagnesium bromide and oxidizing agents to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophilic substitution reagents (e.g., methanesulfonyl chloride, PPh3-CBr4) .

Major Products Formed

The major products formed from these reactions include various derivatives such as aldehydes, carboxylic acids, alcohols, amines, and substituted spirocyclic compounds .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
This compound serves as a versatile building block in organic synthesis. It is utilized to create complex molecules through various chemical reactions, including oxidation, reduction, and substitution. For instance, the hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids, while substitution reactions can introduce different functional groups, expanding its utility in synthetic pathways.

Synthetic Routes
The synthesis typically involves the reaction of 5,5-dialkyl-1-pyrroline N-oxides with a pent-4-enyl group, followed by intramolecular 1,3-dipolar cycloaddition. This method allows for the generation of derivatives that can be tailored for specific applications in research and industry.

Anticancer Properties
Research indicates that 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one exhibits significant antiproliferative effects against various cancer cell lines. For example, it has shown an IC50 value of 78 nM against the epidermal growth factor receptor (EGFR), indicating strong inhibitory potential . The compound's ability to induce apoptosis through caspase-3 activation has been documented, suggesting its role as a potential therapeutic agent in oncology .

Mechanisms of Action
The biological activity is attributed to its interaction with key molecular targets, such as enzymes and receptors involved in critical biochemical pathways. The presence of the hydroxymethyl group enhances its functional versatility, allowing for potential hydrogen bonding and coordination with metal ions that modulate enzyme activities .

Industrial Applications

Material Synthesis
In addition to its medicinal applications, this compound is investigated for use in the synthesis of materials with specific properties. This includes polymers and catalysts that can be utilized in various industrial processes. Its unique structural features may impart desirable characteristics to these materials.

Anticancer Activity

A notable case study highlighted the anticancer properties of spirocyclic compounds similar to this compound. In vitro studies demonstrated significant reductions in cell viability among human cancer cell lines treated with these compounds. The activation of apoptotic pathways through caspase activation was a critical mechanism identified in these studies, supporting their potential as therapeutic agents in cancer treatment .

Apoptosis Induction

Further investigations revealed that derivatives of this compound significantly increased caspase-3 levels in pancreatic cancer cell lines (Panc-1), indicating its role as an apoptotic agent. The findings suggest that compounds like this compound could be pivotal in developing new cancer therapies targeting apoptotic pathways .

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The spirocyclic structure provides rigidity and stability, which can be advantageous in certain applications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Azaspiro Compounds

Compound Name Structural Features Key Properties Applications/Activity References
This compound 2-azaspiro[4.4]nonan-3-one + hydroxymethyl Likely higher hydrophilicity; unconfirmed mp/bp Potential prodrug (inferred from analogs)
2-azaspiro[4.4]nonan-3-one Base structure (no substituents) mp: 66–68°C; bp: 318.2°C; pKa: ~16.39 Anticonvulsant derivatives; synthetic precursor
7-Methyl-2-azaspiro[4.4]nonan-3-one Methyl substituent at position 7 Stable under standard storage conditions Pharmaceutical intermediate
2,7-Diazaspiro[4.4]nonan-3-one hydrochloride Additional nitrogen at position 7 Molecular weight: 176.64 g/mol Drug discovery (CNS targets)
7-Azaspiro[3.5]nonan-2-one Smaller spiro[3.5] ring system Tunable reactivity via substitution Material science; synthetic building block
3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-1-one Phenyl and oxa groups; spiro[3.5] High purity (≥95%); MW: 217.26 g/mol Advanced materials; drug candidates

Structural and Physicochemical Analysis

  • Hydroxymethyl vs.
  • Spiro Ring Size: Smaller spiro[3.5] systems (e.g., 7-Azaspiro[3.5]nonan-2-one) exhibit distinct conformational flexibility compared to the [4.4] system, affecting binding to biological targets or material properties .
  • Diazaspiro Derivatives: The addition of a second nitrogen (2,7-Diazaspiro[4.4]nonan-3-one) introduces basicity and hydrogen-bonding capacity, which may enhance interactions with enzymes or receptors .

Biological Activity

7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one is a compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The hydroxymethyl group provides functional versatility, allowing for potential hydrogen bonding and coordination with metal ions, which can modulate enzyme activities and influence cellular processes .

Biological Activities

Research has demonstrated several biological activities associated with this compound, including:

  • Antiproliferative Effects : Studies indicate that derivatives of spirocyclic compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound showed IC50 values of 78 nM against epidermal growth factor receptor (EGFR), indicating strong inhibitory potential .
  • Induction of Apoptosis : The compound has been linked to the activation of caspase-3, a key player in the apoptosis pathway. In experiments involving pancreatic cancer cell lines (Panc-1), the compound demonstrated an increase in caspase-3 levels significantly above controls, suggesting its role as an apoptotic agent .

Table 1: Biological Activity Summary of this compound

Activity Effect Reference
AntiproliferativeIC50 = 78 nM against EGFR
Apoptosis InductionIncreased caspase-3 levels
Interaction with YTH DomainsIC50 = 30–48 μM

Case Study: Anticancer Properties

In a study focusing on the anticancer properties of spirocyclic compounds, it was found that derivatives similar to this compound exhibited notable antiproliferative effects on human cancer cell lines. The activation of apoptotic pathways through caspase activation was highlighted as a mechanism through which these compounds exert their effects. The results indicated that treatment with these compounds led to significant reductions in cell viability, supporting their potential as therapeutic agents in oncology .

Q & A

Q. What are the key functional groups in 7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-3-one, and how do they influence its reactivity?

The compound contains a hydroxymethyl group (-CH2OH) and a spirocyclic 2-azaspiro[4.4]nonan-3-one core. The hydroxymethyl group is prone to oxidation or reduction, while the spirocyclic lactam (3-one) contributes to conformational rigidity and potential hydrogen-bonding interactions. These groups influence reactivity in synthetic modifications, such as nucleophilic substitutions at the hydroxymethyl site or ring-opening reactions of the lactam under acidic/basic conditions .

Q. What are standard synthetic routes for spirocyclic lactams like this compound?

Spirocyclic lactams are typically synthesized via cyclization strategies, such as palladium-catalyzed aminoalkynylation (e.g., forming bicyclic heterocycles from tosyl-protected precursors) or intramolecular lactamization. For example, describes a palladium-catalyzed approach using 2-tosyl-3-(prop-2-ynyl) precursors to generate related azaspiro compounds. Reductive amination or ring-closing metathesis may also be employed depending on substituents .

Q. Which analytical techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the spirocyclic structure and hydroxymethyl substitution. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (as in ) resolves stereochemistry and crystal packing. Infrared (IR) spectroscopy can identify lactam carbonyl stretching (~1650–1750 cm⁻¹) and hydroxyl groups .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of spirocyclic lactams while minimizing byproducts?

Yield optimization requires precise control of reaction conditions. For palladium-catalyzed methods (), ligand selection (e.g., phosphine ligands) and temperature gradients reduce undesired side reactions. Protecting group strategies (e.g., tosyl groups) stabilize intermediates. Computational modeling (DFT) predicts transition states to guide catalyst design .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from dynamic conformational changes or impurities. Strategies include:

  • Variable-temperature NMR to assess conformational flexibility.
  • High-resolution MS (HRMS) to distinguish isobaric impurities.
  • Comparative analysis with crystallographic data (e.g., ) to validate stereochemical assignments .

Q. How does the spirocyclic architecture impact biological or catalytic activity in related compounds?

The spirocyclic framework enforces spatial constraints that enhance binding selectivity in enzyme inhibitors (e.g., ) or stabilize transition states in catalysis. For example, rigid spiro structures in azaspiro compounds improve metabolic stability in drug candidates by reducing off-target interactions .

Q. What computational methods are used to predict the reactivity of the hydroxymethyl group?

Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) to predict oxidation/reduction tendencies. Molecular docking (e.g., ) models interactions with enzymes or receptors, guiding functionalization strategies .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

Scale-up issues include purification of polar intermediates and lactam stability. Solutions include:

  • Switching from batch to flow chemistry for exothermic reactions.
  • Using immobilized catalysts (e.g., Pd on solid supports) for recyclability.
  • Optimizing chromatography conditions (e.g., reverse-phase HPLC) for high-purity isolation .

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